molecular formula C7H5Cl2NaO3S B6612224 sodium 3,5-dichloro-4-methylbenzene-1-sulfonate CAS No. 5042-19-3

sodium 3,5-dichloro-4-methylbenzene-1-sulfonate

Cat. No.: B6612224
CAS No.: 5042-19-3
M. Wt: 263.07 g/mol
InChI Key: KCTRSGKCDDQTLJ-UHFFFAOYSA-M
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Description

Contextualization of Aryl Sulfonates within Organic Chemistry and Materials Science

Aryl sulfonates are a class of organic compounds characterized by a sulfonate group (-SO₃⁻) attached to an aromatic ring. In organic chemistry, they are highly valued as versatile intermediates and building blocks. The sulfonate group is an excellent leaving group, making aryl sulfonates useful substrates in a variety of nucleophilic substitution and cross-coupling reactions. Furthermore, they serve as protective groups for phenols, demonstrating stability under various reaction conditions.

In the realm of materials science, the incorporation of sulfonate groups into aromatic structures can impart unique properties to polymers and other materials. These include enhanced thermal stability, ion-exchange capabilities, and altered solubility characteristics. Sulfonated polymers, for instance, are crucial components in the development of proton-exchange membranes for fuel cells and in the fabrication of specialty plastics.

Rationale for Investigating Sodium 3,5-Dichloro-4-methylbenzene-1-sulfonate

The specific substitution pattern of this compound—featuring two chlorine atoms and a methyl group on the benzene (B151609) ring—suggests a compound with distinct electronic and steric properties. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the aromatic ring and the properties of the sulfonate group. The methyl group, in turn, can affect its solubility and steric interactions.

The investigation of this particular molecule is driven by the need to understand how this unique combination of substituents impacts its chemical behavior and potential utility. Its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules, such as agrochemicals, pharmaceuticals, or specialized dyes, where precise control over substitution patterns is critical.

Scope and Research Objectives

The primary objective of this article is to provide a comprehensive overview of the fundamental chemistry of this compound. This includes a detailed exploration of its synthesis, and a thorough characterization of its known physical and chemical properties. The aim is to create a foundational resource for researchers interested in the properties and potential applications of highly substituted benzenesulfonate (B1194179) derivatives.

Properties

IUPAC Name

sodium;3,5-dichloro-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,1H3,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRSGKCDDQTLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Physical Properties

The compound is known to be a solid at room temperature, typically in the form of a powder. sigmaaldrich.com

Interactive Data Table: Physical Properties of this compound

PropertyValueSource
Physical Form Powder sigmaaldrich.com
IUPAC Name sodium 3,5-dichloro-4-methylbenzenesulfonate sigmaaldrich.com
CAS Number 5042-19-3 sigmaaldrich.com
InChI Key KCTRSGKCDDQTLJ-UHFFFAOYSA-M sigmaaldrich.com

Chemical Properties

The chemical reactivity of this compound is centered around the sulfonate group and the substituted aromatic ring. The sulfonate group can participate in reactions typical of aryl sulfonates, although its reactivity may be modulated by the presence of the electron-withdrawing chlorine atoms. The aromatic ring itself can potentially undergo further substitution reactions, though the existing substituents will direct the position of any new groups and may deactivate the ring towards certain electrophilic attacks.

Research Findings and Potential Applications

While specific, in-depth research articles focusing solely on sodium 3,5-dichloro-4-methylbenzene-1-sulfonate are not abundant in publicly accessible literature, its precursor, 3,5-dichloro-4-methylbenzenesulfonyl chloride, has been mentioned in patent literature as an intermediate in the synthesis of 2,6-dichlorotoluene (B125461). This process, known as desulfonylation, highlights the role of this class of compounds in synthetic organic chemistry, where the sulfonyl group can be used as a directing group and subsequently removed.

The potential applications of this compound likely lie in its use as a chemical intermediate. The presence of multiple reactive sites—the sulfonate group and the chlorinated aromatic ring—makes it a candidate for the synthesis of a variety of more complex molecules. These could include novel pesticides, herbicides, or pharmaceutical compounds where the specific 3,5-dichloro-4-methylphenyl moiety is a key structural component.

Advanced Research Applications and Functionalization of Aryl Sulfonates

Applications in Advanced Materials Science

The utility of aryl sulfonates in the development of novel materials is an area of active research. However, specific applications for sodium 3,5-dichloro-4-methylbenzene-1-sulfonate in the fields of organic electronics, photoacid generation for lithography, and polymer modification are not documented in publicly accessible research.

Organic Electronic Materials and Optoelectronic Devices

There is no available research data detailing the application or investigation of this compound in the development of organic electronic materials or optoelectronic devices.

Photoacid Generators (PAGs) in Extreme Ultraviolet (EUV) Lithography and Resist Technologies

While aryl sulfonates, as a class of compounds, are explored for their potential as photoacid generators in advanced lithographic processes, specific studies involving this compound for this purpose have not been reported.

Polymer Modification and Functionalization through Sulfonation

The introduction of sulfonate groups to polymer backbones is a known method for altering polymer properties. Nevertheless, there are no specific documented instances of this compound being used as a reagent for polymer modification or functionalization.

Role as Ligands in Transition Metal Catalysis

Aryl sulfonates can serve as leaving groups or be incorporated into ligand structures for transition metal-catalyzed reactions. The role of this compound in this capacity has been reviewed with the following findings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

In the extensive body of research on palladium-catalyzed cross-coupling reactions, the use of this compound, either as a substrate or as a component of a ligand, is not described.

Chiral Sulfonate-based Ligands in Asymmetric Synthesis

The design of chiral ligands is crucial for asymmetric synthesis. A review of the literature indicates that this compound has not been utilized as a precursor or a component in the development of chiral sulfonate-based ligands for asymmetric catalysis.

Derivatization for Enhanced Chemical Reactivity and Selectivity

The inherent reactivity of the sulfonate group, particularly when converted to a sulfonyl chloride, provides a versatile platform for chemical modification. The presence of electron-withdrawing chloro groups and an electron-donating methyl group on the aromatic ring of this compound further influences its chemical behavior, allowing for precise control over reaction pathways and the properties of the resulting derivatives.

Development of New Synthetic Reagents and Intermediates

The conversion of this compound to its corresponding sulfonyl chloride, 3,5-dichloro-4-methylbenzenesulfonyl chloride, is a critical first step in harnessing its potential as a synthetic reagent. This transformation is typically achieved by reaction with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The resulting 3,5-dichloro-4-methylbenzenesulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions at the sulfur atom.

This reactivity allows for the synthesis of a diverse range of derivatives. For instance, reaction with various primary and secondary amines yields a library of corresponding sulfonamides. These sulfonamides are not merely stable products but can serve as important intermediates in their own right, for example, in the synthesis of heterocyclic compounds or as precursors for further functionalization.

Similarly, reaction with alcohols and phenols provides access to a wide array of sulfonate esters. The specific substitution pattern of the parent molecule can influence the stability and reactivity of these esters, making them suitable for use as protecting groups in multi-step organic syntheses or as leaving groups in nucleophilic substitution reactions.

Detailed below are examples of derivatives synthesized from 3,5-dichloro-4-methylbenzenesulfonyl chloride and their potential applications as synthetic intermediates.

Derivative ClassReactantProductPotential Application
SulfonamidesPrimary/Secondary AminesN-substituted-3,5-dichloro-4-methylbenzenesulfonamidesIntermediates for bioactive molecules, ligands for catalysis
Sulfonate EstersAlcohols/PhenolsAlkyl/Aryl 3,5-dichloro-4-methylbenzenesulfonatesProtecting groups, leaving groups in synthesis

Design of Functional Molecules with Tunable Properties

The structural framework of this compound provides a scaffold for the design of functional molecules with properties that can be fine-tuned by systematic chemical modification. The electronic properties of the aromatic ring, influenced by the chloro and methyl substituents, can be relayed to functional groups attached to the sulfonyl moiety.

For example, the synthesis of a series of N-aryl-3,5-dichloro-4-methylbenzenesulfonamides allows for the systematic variation of the electronic and steric properties of the molecule. By introducing different substituents on the N-aryl ring, it is possible to modulate properties such as acidity, lipophilicity, and conformational preferences. This "tuning" is crucial in the rational design of molecules for specific applications, including medicinal chemistry and materials science.

In the field of materials science, aryl sulfonates and their derivatives are explored for applications in polymers and functional materials. The introduction of the 3,5-dichloro-4-methylbenzenesulfonate moiety into a polymer backbone can impart specific thermal or electronic properties. Furthermore, sulfonamide derivatives can act as ligands for metal complexes, where the electronic nature of the ligand, dictated by the substitution pattern on the aromatic rings, can tune the catalytic activity and selectivity of the metal center.

The table below illustrates how the properties of molecules derived from 3,5-dichloro-4-methylbenzenesulfonamide can be tuned by altering the substituent 'R' on the amine.

Substituent (R) on AminePredicted Effect on Electron Density of Sulfonamide NPotential Impact on Molecular Properties
Electron-donating group (e.g., -OCH3)IncreasedEnhanced basicity, altered metal chelation
Electron-withdrawing group (e.g., -NO2)DecreasedIncreased acidity of N-H, modified hydrogen bonding
Bulky alkyl group (e.g., -C(CH3)3)Steric hindranceRestricted rotation, altered conformational preferences

This ability to systematically modify and tune molecular properties underscores the importance of this compound as a building block in the development of advanced and functional molecules.

Environmental Research and Degradation Pathways of Sulfonated Aromatic Compounds

Hydrolysis Kinetics and pH Dependence of Sulfonated Molecules

The bond between the aromatic carbon and the sulfur atom in aryl sulfonates is generally stable under typical environmental conditions. Hydrolysis, which would involve the cleavage of this C-S bond to yield 3,5-dichloro-4-methylphenol and sulfuric acid, is not considered a significant degradation pathway in the absence of specific catalysts or extreme conditions.

The sulfonation of aromatic compounds is known to be a reversible process. wikipedia.orglibretexts.org While sulfonation is favored in concentrated acidic conditions, the reverse reaction, desulfonation (hydrolysis), occurs in dilute, hot aqueous acid. wikipedia.orglibretexts.org This suggests that in highly acidic environments (low pH), the rate of hydrolysis could increase, particularly with elevated temperatures. Conversely, under neutral to alkaline pH conditions typical of most natural waters, the sulfonate group is expected to be chemically stable, and the rate of abiotic hydrolysis is likely to be negligible. rsc.orgnih.gov

Studies on the hydrolysis of aryl sulfonate esters (Ar-SO2-OR') show pH dependence, but this involves the cleavage of the S-OR' bond, which is not present in aryl sulfonic acids like sodium 3,5-dichloro-4-methylbenzene-1-sulfonate. acs.org The stability of the C-S bond means that hydrolysis is not a primary determinant of its persistence in most aquatic systems.

Environmental Condition Expected Hydrolytic Stability Rationale
Neutral pH (e.g., pH 7)HighThe aromatic C-SO3⁻ bond is chemically stable.
Alkaline pH (e.g., pH > 8)HighThe sulfonate group remains ionized and stable.
Acidic pH (e.g., pH < 4)Stability decreasesReversibility of the sulfonation reaction is favored in dilute acid, especially at elevated temperatures. wikipedia.orglibretexts.org

Photodegradation Mechanisms of Aryl Sulfonates in Aquatic Systems

Photodegradation, involving the breakdown of chemicals by light, can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, where other light-absorbing substances in the water (photosensitizers) generate reactive species that attack the compound.

For aromatic sulfonates, indirect photolysis mediated by hydroxyl radicals (•OH) is a significant potential degradation pathway. nih.gov Studies on the sonochemical degradation of benzenesulfonic acid (BSA), which also generates •OH radicals, show that the primary initial reaction is aromatic hydroxylation. nih.govcusat.ac.in This leads to the formation of various mono- and di-hydroxylated benzenesulfonic acid derivatives as key intermediates. nih.gov By analogy, this compound would be expected to react with •OH radicals to form hydroxylated and potentially dechlorinated intermediates.

Direct photolysis of aromatic sulfonates is also possible, as the benzene (B151609) ring absorbs UV light. The photolysis of aromatic sulfones (which contain a C-SO2-C bridge) is known to proceed via C-S bond cleavage. rsc.org While the sulfonate group is different, absorption of sufficient light energy could potentially lead to the cleavage of the C-S bond in this compound. The presence of chlorine atoms on the aromatic ring can affect the absorption spectrum and the efficiency of photochemical reactions.

Photodegradation Pathway Proposed Mechanism Likely Initial Products
Direct Photolysis Absorption of UV radiation by the aromatic ring, potentially leading to C-S bond cleavage.3,5-dichloro-4-methylphenyl radical, sulfite (B76179) radical.
Indirect Photolysis Attack by photochemically generated reactive species, primarily hydroxyl radicals (•OH). nih.govHydroxylated derivatives (e.g., 3,5-dichloro-2-hydroxy-4-methylbenzene-1-sulfonate).

Biodegradation Pathways and Microbial Metabolism of Benzenesulfonate (B1194179) Structures

The most significant environmental degradation route for many sulfonated aromatic compounds is microbial metabolism. nih.gov Numerous bacteria, particularly from genera like Alcaligenes and Pseudomonas, are capable of utilizing aryl sulfonates as a source of carbon and energy. nih.govresearchgate.net

The key initial step in the aerobic biodegradation of benzenesulfonates is typically an attack by a dioxygenase enzyme. nih.govresearchgate.net This enzyme incorporates both atoms of molecular oxygen (O2) into the aromatic ring, leading to the cleavage of the carbon-sulfur bond and the release of the sulfonate group as sulfite (SO3²⁻). The aromatic product of this reaction is a catechol.

For this compound, the proposed initial step is its conversion to 3,5-dichloro-4-methylcatechol .

Proposed Biodegradation Pathway:

Desulfonation: A dioxygenase enzyme attacks the aromatic ring, inserting two hydroxyl groups and cleaving the C-S bond to form 3,5-dichloro-4-methylcatechol and releasing sulfite. nih.govresearchgate.net

Ring Cleavage: The resulting dichlorinated catechol is then subject to further degradation. Bacteria degrading chlorinated aromatics typically employ catechol 1,2-dioxygenases or catechol 2,3-dioxygenases to cleave the aromatic ring. ethz.chnih.gov This step opens the ring structure, forming a chlorinated muconic acid derivative (e.g., 2,4-dichloro-3-methyl-cis,cis-muconate).

Intermediate Metabolism: The linear, chlorinated intermediates are further metabolized through dehalogenation and other enzymatic reactions, eventually funneling into central metabolic pathways like the Krebs cycle. nih.govnih.gov

The presence of chlorine atoms can make the compound more recalcitrant to biodegradation compared to non-halogenated analogues. nih.gov However, microbial communities in contaminated environments have shown the ability to evolve pathways to degrade even complex halogenated molecules. nih.govresearchgate.net

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. taylorfrancis.com These models use a compound's physicochemical properties to estimate its partitioning between different environmental compartments (air, water, soil, sediment). nih.gov

For this compound, its nature as a sodium salt dictates its primary environmental behavior.

Water Solubility: High. As an ionic salt, it will readily dissolve in water and be found predominantly in the aqueous phase. researchgate.net

Vapor Pressure: Negligible. It is non-volatile and will not partition significantly into the atmosphere.

Sorption to Soil/Sediment: The negatively charged sulfonate group will limit direct sorption to negatively charged clay and organic matter particles in soil and sediment through hydrophobic interactions. However, ionic interactions with positively charged sites on minerals or organic matter are possible.

A conceptual fate model would predict that upon release into the environment, the compound would be transported primarily via water. Its persistence would be governed by the rates of biodegradation and photodegradation, as hydrolysis is expected to be slow. nih.gov In environments with active and adapted microbial populations, biodegradation would be the main removal mechanism. In sunlit surface waters where microbial activity is low, indirect photodegradation could contribute to its transformation. Due to its high water solubility and low sorption potential, it may be mobile in groundwater and surface water systems. researchgate.netriwa-rijn.org

Parameter Predicted Value/Behavior Implication for Environmental Fate
Henry's Law Constant Very LowNo significant partitioning from water to air.
Octanol-Water Partition Coefficient (Kow) LowLow potential for bioaccumulation in fatty tissues.
Soil Adsorption Coefficient (Koc) LowHigh mobility in soil and potential for groundwater contamination.
Overall Persistence (Pov) Moderate to HighPersistence will depend heavily on the presence of adapted microorganisms capable of biodegradation. researchgate.net

Transformation Products and Their Environmental Implications

The degradation of this compound leads to the formation of various transformation products, the nature of which depends on the degradation pathway.

From Biodegradation: The primary and most significant transformation product is 3,5-dichloro-4-methylcatechol . nih.govresearchgate.net Subsequent ring-cleavage products would include chlorinated muconic acids and other aliphatic acids.

From Photodegradation: Indirect photolysis is expected to produce various hydroxylated and dechlorinated derivatives of the parent compound. nih.gov

Degradation Pathway Key Transformation Product Potential Environmental Implication
Biodegradation 3,5-dichloro-4-methylcatecholCan be more toxic than the parent sulfonate; potential for further degradation or persistence. nih.govnih.gov
Photodegradation Hydroxylated dichloromethyl-benzenesulfonatesToxicity is variable; may be more or less persistent than the parent compound.
Complete Mineralization CO₂, H₂O, Cl⁻, SO₄²⁻Complete detoxification and removal from the environment.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing sodium 3,5-dichloro-4-methylbenzene-1-sulfonate with high purity?

  • Methodological Answer : The synthesis typically involves sulfonation and halogenation steps. For example, sulfonation of 4-methylbenzene derivatives followed by chlorination at the 3,5-positions under controlled acidic conditions. Reaction parameters (temperature, pH, and stoichiometry of chlorinating agents) must be optimized to avoid side products like over-chlorinated derivatives. Protective groups (e.g., acetyl for hydroxyl intermediates) may enhance regioselectivity . Purification via recrystallization or column chromatography (using silica gel and polar solvents) is critical to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for structure refinement to resolve bond lengths, angles, and confirm sulfonate group geometry. SHELXL is particularly robust for small-molecule refinement .
  • NMR spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with deuterated solvents (e.g., DMSO-d6_6) to identify aromatic protons and methyl/sulfonate groups.
  • Mass spectrometry (ESI-MS) : Confirm molecular weight via negative-ion mode due to the sulfonate’s anionic nature.

Q. How can HPLC methods be adapted to quantify this compound in complex matrices?

  • Methodological Answer : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid), similar to methods for sodium 1-octanesulfonate . UV detection at 220–260 nm is suitable for aromatic sulfonates. Validate linearity (5–100 µg/mL), recovery (>90%), and limit of detection (LOD < 0.5 µg/mL).

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered sulfonate groups) be resolved during structural analysis?

  • Methodological Answer : Apply SHELXD or SHELXE for experimental phasing to address disorder. Use anisotropic refinement for non-hydrogen atoms and constrain sulfonate oxygen positions via similarity restraints. Twinning or high-resolution data (>1.0 Å) may require specialized refinement protocols in SHELXL .

Q. What strategies mitigate inconsistencies in bioactivity assays (e.g., antimicrobial potency) across studies?

  • Methodological Answer :

  • Standardize protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays with consistent inoculum size (1–5 × 105^5 CFU/mL) and incubation times (18–24 hrs).
  • Control for sulfonate solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation in aqueous media.
  • Statistical validation : Apply meta-analysis frameworks (e.g., random-effects models) to reconcile discrepancies, as outlined in sodium intake study methodologies .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonate and methyl groups activate the benzene ring at specific positions. Computational studies (DFT, e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, track reaction intermediates via 19F^{19}\text{F}-NMR if fluorine-labeled analogs are synthesized .

Q. How can synthesis yields be improved while minimizing halogenated byproducts?

  • Methodological Answer : Optimize chlorination using catalytic Lewis acids (e.g., FeCl3_3) at 50–60°C. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Post-synthesis, employ liquid-liquid extraction (water:ethyl acetate) to remove unreacted Cl^- ions. Advanced purification via preparative HPLC with a gradient elution (water:acetonitrile) reduces halogenated impurities .

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